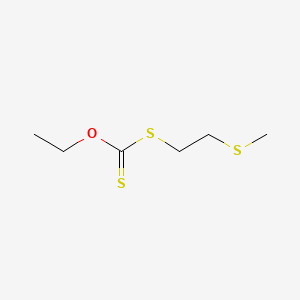
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate is an organic compound with the molecular formula C6H12OS3 It is a dithiocarbonate ester, characterized by the presence of both ethyl and methylthio groups attached to the dithiocarbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate typically involves the reaction of ethyl alcohol with carbon disulfide in the presence of a base, followed by the addition of an alkyl halide such as methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of the ethyl or methylthio groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield O-ethyl thiocarbonate and sulfate as final products .
Wissenschaftliche Forschungsanwendungen
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate has several scientific research applications:
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and as a potential tool for probing cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Wirkmechanismus
The mechanism by which O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: This compound shares structural similarities with O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate but contains a phosphonothioate group instead of a dithiocarbonate moiety.
S-Acetonyl O-ethyl dithiocarbonate: Another related compound, used as a precursor to various ketene hemithioacetals and other derivatives.
Uniqueness
This compound is unique due to its specific combination of ethyl and methylthio groups attached to the dithiocarbonate structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5344-19-4 |
|---|---|
Molekularformel |
C6H12OS3 |
Molekulargewicht |
196.4 g/mol |
IUPAC-Name |
O-ethyl 2-methylsulfanylethylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS3/c1-3-7-6(8)10-5-4-9-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
GSFBNXHEKQIGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)SCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















